(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone
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Overview
Description
(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone is a versatile chemical compound with the molecular formula C14H12ClNO. It is known for its unique structural properties, which make it valuable in various scientific research fields, including pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
The compound’s molecular weight (24570400 g/mol) and LogP (404280) suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone . These factors can include temperature, pH, and the presence of other molecules in the environment .
Preparation Methods
The synthesis of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-4’-methyl-3-nitrobenzophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions.
Scientific Research Applications
(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.
Comparison with Similar Compounds
(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone can be compared with similar compounds such as:
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone: This compound has a similar structure but includes a pyrazole ring, which may confer different chemical and biological properties.
(3-Amino-4-chlorophenyl)methanol: This compound lacks the methylphenyl group, resulting in different reactivity and applications.
2-Amino-4-methylphenol: This compound has a hydroxyl group instead of a ketone, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
(3-amino-4-chlorophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUQMGQNTODIEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599725 |
Source
|
Record name | (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106841-04-7 |
Source
|
Record name | (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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